molecular formula C11H14FNO2 B1430293 Methyl 3-amino-3-(2-fluorophenyl)butanoate CAS No. 1511048-32-0

Methyl 3-amino-3-(2-fluorophenyl)butanoate

Cat. No.: B1430293
CAS No.: 1511048-32-0
M. Wt: 211.23 g/mol
InChI Key: JLOWLVXBZKPDNL-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(2-fluorophenyl)butanoate” is a chemical compound with the molecular formula C11H14FNO2 . It has a molecular weight of 211.24 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14FNO2/c1-11(13,7-10(14)15-2)8-5-3-4-6-9(8)12/h3-6H,7,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 211.24 . .

Scientific Research Applications

Biofuel Production The potential of methyl 3-amino-3-(2-fluorophenyl)butanoate and its related compounds for biofuel production has been explored through metabolic engineering in microorganisms. Specifically, engineered Escherichia coli strains have been developed to produce 3-methyl-1-butanol from glucose, demonstrating the feasibility of using amino acid biosynthetic pathways for biofuel production (Connor & Liao, 2008).

Synthetic Organic Chemistry The compound and its analogs have been utilized in synthetic organic chemistry for the development of new synthesis methods. For example, practical synthesis approaches for 3-indolyl α,β-unsaturated carbonyl compounds have been reported, showing the versatility of similar structures in organic synthesis (Wang & Ikemoto, 2005).

Crystallography and Molecular Studies Studies on amino alcohol salts with quinaldinate, closely related to this compound, have contributed to understanding hydrogen bonding and polymorphism. These studies provide insights into the molecular interactions and structural motifs present in such compounds, offering valuable information for the design of new materials (Podjed & Modec, 2022).

Anticancer Drug Development Research on amino acetate functionalized Schiff base organotin(IV) complexes has explored their potential as anticancer drugs. These complexes, which could be synthesized using structures similar to this compound, have shown promising cytotoxic activity against various human tumor cell lines, highlighting their potential in cancer therapy (Basu Baul et al., 2009).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to the following hazards: H315 - Causes skin irritation, H318 - Causes serious eye damage, H335 - May cause respiratory irritation .

Properties

IUPAC Name

methyl 3-amino-3-(2-fluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(13,7-10(14)15-2)8-5-3-4-6-9(8)12/h3-6H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOWLVXBZKPDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-3-(2-fluorophenyl)butanoate
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